molecular formula C20H19N3OS B359127 11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 420807-31-4

11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B359127
CAS No.: 420807-31-4
M. Wt: 349.5g/mol
InChI Key: IUINVIYMRNRCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound It features a unique structure that combines a naphthyl group with a hexahydropyrido-thieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common method starts with the acylation of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, followed by cyclization with hydrazine hydrate to form the tricyclic core . Subsequent reactions with various aldehydes, formamide, and other reagents yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Agents like potassium permanganate or chromium trioxide.

    Reduction: Raney nickel or lithium aluminum hydride.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects . Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

420807-31-4

Molecular Formula

C20H19N3OS

Molecular Weight

349.5g/mol

IUPAC Name

11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C20H19N3OS/c1-23-9-8-15-16(11-23)25-20-17(15)19(24)21-18(22-20)14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10,18,22H,8-9,11H2,1H3,(H,21,24)

InChI Key

IUINVIYMRNRCMP-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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